3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole
CAS No.: 73087-83-9
Cat. No.: VC2218272
Molecular Formula: C18H10Br3N
Molecular Weight: 480 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 73087-83-9 |
---|---|
Molecular Formula | C18H10Br3N |
Molecular Weight | 480 g/mol |
IUPAC Name | 3,6-dibromo-9-(4-bromophenyl)carbazole |
Standard InChI | InChI=1S/C18H10Br3N/c19-11-1-5-14(6-2-11)22-17-7-3-12(20)9-15(17)16-10-13(21)4-8-18(16)22/h1-10H |
Standard InChI Key | NRTDFHUSNYJENJ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)Br |
Canonical SMILES | C1=CC(=CC=C1N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)Br |
Introduction
Physical and Chemical Properties
Molecular Structure and Identification
3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole is identified by CAS number 73087-83-9 and has a molecular formula of C₁₈H₁₀Br₃N . This structure incorporates 18 carbon atoms, 10 hydrogen atoms, 3 bromine atoms, and 1 nitrogen atom, arranged in a carbazole scaffold with strategic bromine placements. The compound's molecular weight is 479.99100 g/mol, making it a medium-weight organic semiconductor precursor .
Physical Properties
The physical characteristics of 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole are summarized in Table 1, highlighting its important parameters for research applications.
Table 1: Physical Properties of 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole
Property | Value |
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Molecular Weight | 479.99100 g/mol |
Melting Point | 209 °C |
Exact Mass | 476.83600 |
PSA | 4.93000 |
LogP | 7.07120 |
Hazard Classification | Xi (Irritant) |
HS Code | 2933990090 |
The compound's melting point of 209°C indicates good thermal stability, an important consideration for materials applications . The relatively high LogP value of 7.07120 suggests strong lipophilicity and limited water solubility, which influences its processing methods in materials fabrication .
Structural Characteristics
Molecular Geometry
Though the search results don't provide crystallographic data specifically for 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole, structural insights can be derived from related compounds. The structurally similar 9-(4-Bromophenyl)-9H-carbazole has been analyzed by X-ray crystallography, revealing that the 4-bromophenyl ring is inclined to the carbazole moiety plane by 49.87(5)° . This significant dihedral angle results from steric interactions between the carbazole and phenyl systems.
The related structure 3,6-Dibromo-9-(4-bromobenzyl)-9H-carbazole (which differs by having a CH₂ spacer between the carbazole nitrogen and the bromophenyl group) has also been characterized . In this compound, the carbazole ring system maintains essential planarity with mean deviations of 0.0402 Å and 0.0279 Å for two molecules in the asymmetric unit . The carbazole planes form dihedral angles of 58.3(3)° and 71.1(3)° with the benzene ring planes .
Based on these structural analogs, 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole likely exhibits:
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A planar carbazole core
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A significant torsion angle between the carbazole and 4-bromophenyl planes
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Typical C-Br bond lengths in the range of 1.89-1.91 Å
Crystal Packing Considerations
Related carbazole derivatives demonstrate interesting crystal packing features, with molecules often forming networks through C-H···π interactions . These supramolecular arrangements can significantly influence the compound's solid-state properties and are relevant to its performance in organic electronic devices.
Research Applications
Materials Science Applications
The prominence of 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole in materials science journals suggests its importance in developing functional organic materials. Carbazole derivatives are widely utilized in:
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Organic light-emitting diodes (OLEDs)
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Organic photovoltaics (OPVs)
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Field-effect transistors (FETs)
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Organic semiconductors
The compound's extended π-conjugation combined with the electron-donating carbazole core creates desirable electronic properties for such applications.
Synthetic Versatility
The three bromine atoms in 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole provide excellent reactive sites for further functionalization through cross-coupling reactions, including:
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Suzuki-Miyaura coupling
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Buchwald-Hartwig amination
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Sonogashira coupling
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Heck reactions
These transformations enable the incorporation of this scaffold into more complex molecular architectures and polymeric materials with tailored optoelectronic properties.
Comparison with Structurally Similar Compounds
Structural Analogs
Several structurally related compounds help contextualize the properties of 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole:
Table 2: Comparison with Related Compounds
The systematic variations in these structures allow for tuning of electronic, optical, and physical properties for specific applications.
Citations: https://www.chemsrc.com/en/cas/73087-83-9_599010.html https://journals.iucr.org/paper?kj2237 https://www.rsc.org/suppdata/c6/ob/c6ob00140h/c6ob00140h1.pdf https://pmc.ncbi.nlm.nih.gov/articles/PMC2968375/
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